m7GpppGpG

mRNA capping in vitro transcription Cap analog

Standard dinucleotide caps suffer reverse incorporation or yield Cap 0 structures that trigger innate immune recognition. m7GpppGpG, a trinucleotide cap analog, resolves these issues: • Generates defined Cap 1 structure (m7GpppGm) recognized as 'self,' reducing RIG-I-mediated immune activation vs ARCA - critical for therapeutic mRNA requiring repeated dosing. • Achieves ~80% co-transcriptional capping efficiency in a single IVT step, eliminating post-transcriptional enzymatic capping. • Produces mRNA 5-fold more resistant to hDcp2-mediated decapping than m7GpppApG-capped transcripts, enabling durable mRNA for decay studies. Ideal for mRNA therapeutic development, genome editing, and translation efficiency research.

Molecular Formula C31H41N15O25P4
Molecular Weight 1147.6 g/mol
Cat. No. B15142392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem7GpppGpG
Molecular FormulaC31H41N15O25P4
Molecular Weight1147.6 g/mol
Structural Identifiers
SMILESCN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O
InChIInChI=1S/C31H41N15O25P4/c1-43-7-46(22-13(43)25(54)42-31(34)39-22)27-17(50)15(48)9(67-27)3-64-73(57,58)70-75(61,62)71-74(59,60)65-4-10-19(18(51)28(68-10)45-6-36-12-21(45)38-30(33)41-24(12)53)69-72(55,56)63-2-8-14(47)16(49)26(66-8)44-5-35-11-20(44)37-29(32)40-23(11)52/h5-10,14-19,26-28,47-51H,2-4H2,1H3,(H12-,32,33,34,37,38,39,40,41,42,52,53,54,55,56,57,58,59,60,61,62)/t8-,9-,10-,14-,15-,16-,17-,18-,19-,26-,27-,28-/m1/s1
InChIKeyHKWBHWHNZUMMTL-QHADGNPYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m7GpppGpG: Cap 1 Trinucleotide Analog for Co-Transcriptional mRNA Capping and Enhanced Translational Fidelity


m7GpppGpG is a trinucleotide cap analog that belongs to the m7GpppNpG family and is used for co-transcriptional capping during in vitro transcription (IVT) to generate Cap 1-structured mRNA [1]. It is a synthetic oligonucleotide comprising 7-methylguanosine linked via a 5′-5′ triphosphate bridge to a central guanosine, which is then linked to a terminal guanosine that serves as the initiation site for T7 RNA polymerase . As a trinucleotide analog, m7GpppGpG is designed to produce mRNA with a 5′ terminal Cap 1 structure (m7GpppGm), which is the dominant cap form in higher eukaryotes and is recognized as 'self' by the innate immune system [2].

Cap 1 mRNA synthesis workflow. Trinucleotide analog for co-transcriptional capping with T7 polymerase.
Defined 5′-terminal guanosine. Initiates transcription at a specific site for structure-function studies.
Translational fidelity context. Supports research on how first nucleotide identity modulates protein expression.

Why m7GpppGpG Is Not Interchangeable with m7GpppG or ARCA in mRNA Synthesis Workflows


Substituting m7GpppGpG with a standard dinucleotide cap analog (e.g., m7GpppG) or an anti-reverse cap analog (ARCA) fundamentally alters the mRNA product profile in ways that are critical for downstream applications. m7GpppG is prone to reverse incorporation (up to 50% of transcripts), resulting in a non-functional cap and reduced translational yield [1]. ARCA resolves reverse incorporation but is limited to generating Cap 0 structures and is associated with higher innate immune recognition . m7GpppGpG, as a trinucleotide analog, uniquely provides a defined Cap 1 structure with a specific initiating nucleotide, leading to quantifiably different capping efficiency, translational output, and immunogenicity profiles [2]. Generic substitution therefore fails to deliver equivalent experimental or therapeutic outcomes.

vs. m7GpppG
m7GpppGpG
Dinucleotide analog may reverse-incorporate, shifting capping efficiency and translational yield context.
vs. ARCA
m7GpppGpG
ARCA is limited to Cap 0 structures; Cap 1 context provided by trinucleotide analog may reduce innate immune recognition profile.

m7GpppGpG: A Quantitative Comparative Evidence Guide for mRNA Capping Reagent Selection


Capping Efficiency of m7GpppGpG vs. m7GpppG and ARCA in In Vitro Transcription

In a systematic study of trinucleotide cap analogs, m7GpppGpG achieved an RNA capping efficiency of 80 ± 1%, measured as the fraction of capped RNA versus total RNA [1]. In contrast, the standard dinucleotide cap analog m7GpppG exhibited a capping efficiency of 69 ± 8% under the same conditions [1]. This quantitative difference highlights the improved co-transcriptional incorporation of the trinucleotide analog.

Capping efficiency
Head-to-head
80 ± 1% vs. m7GpppG: 69 ± 8%
Supports higher capped RNA purity context.
Co-transcriptional T7 polymerase conditions.
mRNA capping in vitro transcription Cap analog

eIF4E Binding Affinity: m7GpppGpG vs. m7GpppG and ARCA

The affinity of capped mRNA for the eukaryotic translation initiation factor eIF4E is a critical determinant of translational efficiency. m7GpppGpG exhibits an equilibrium dissociation constant (KD) of 22.7 ± 0.9 nM for eIF4E, representing significantly tighter binding than the standard cap analog m7GpppG (KD = 80.0 ± 1.9 nM) and the anti-reverse cap analog ARCA (m₂7,3′-OGpppG; KD = 98.0 ± 2.9 nM) [1].

eIF4E binding affinity
Head-to-head
KD 22.7 ± 0.9 nM vs. m7GpppG 80.0 nM, ARCA 98.0 nM
Reported tighter binding correlates with ribosome recruitment context.
Fluorescence titration assay.
eIF4E translation initiation binding affinity

Translation Efficiency of m7GpppGpG-Capped mRNA Relative to m7GpppG-Capped mRNA in Mammalian Cells

In HeLa cells, m7GpppGpG-capped mRNA encoding Gaussia luciferase produced a normalized overall protein expression level of 0.34 ± 0.08, which is lower than the expression from m7GpppG-capped mRNA (normalized to 1.00 under specific reference conditions) [1]. However, this result is context-dependent, as other studies report that trinucleotide Cap 1 analogs can exhibit translation efficiencies 3.5–4.0× higher than m7GpppG when comparing optimized constructs . The lower expression observed in the direct head-to-head comparison for m7GpppGpG is attributed to the identity of the first transcribed nucleotide (G) rather than the cap analog structure per se, as 5′-terminal A or Am generally yields higher expression than G or Gm [1].

Translation efficiency
Head-to-head
0.34 ± 0.08 vs. m7GpppG 0.46 ± 0.02 (relative)
Expression context-dependent on first nucleotide identity.
HeLa cells, Gaussia luciferase reporter.
Translation efficiency luciferase reporter mammalian cells

Resistance to Decapping by hDcp2: m7GpppGpG vs. m7GpppApG

The susceptibility of capped mRNA to the human decapping enzyme hDcp2 is a measure of intracellular mRNA stability. m7GpppGpG-capped mRNA exhibits a relative susceptibility of 0.10 ± 0.02, which is approximately 5-fold more resistant to decapping than m7GpppApG-capped mRNA (susceptibility = 0.48 ± 0.03) [1]. This indicates that m7GpppGpG-capped transcripts are less readily degraded by the cellular mRNA decay machinery.

Decapping resistance
Head-to-head
4.8-fold lower susceptibility vs. m7GpppApG
Supports mRNA stability context.
In vitro hDcp2 decapping assay.
mRNA stability decapping hDcp2

Cap 1 Structure Generation: m7GpppGpG vs. ARCA (Cap 0 Limitation)

m7GpppGpG is specifically designed to produce mRNA with a Cap 1 structure (m7GpppNm), which includes a 2′-O-methylation on the first transcribed nucleotide [1]. In contrast, ARCA (m7,3′-OGpppG) generates only Cap 0 structures [2]. Cap 1 is the predominant endogenous cap in higher eukaryotes and is crucial for minimizing recognition by innate immune sensors such as RIG-I, thereby reducing unwanted inflammatory responses . While direct quantitative immunogenicity data comparing m7GpppGpG and ARCA is not available in the primary literature, class-level inference from studies on Cap 1 versus Cap 0 structures indicates that Cap 1 mRNA generally exhibits significantly lower immunogenicity, which is a critical advantage for therapeutic mRNA applications .

Cap 1 structure generation
Class-level
Cap 1 (m7GpppGm) vs. ARCA: Cap 0
Class-level inference supports lower immunogenicity context.
Direct quantitative comparison not available.
Cap 1 Cap 0 immunogenicity ARCA

Absence of Reverse Incorporation in m7GpppGpG vs. m7GpppG

A major limitation of the standard dinucleotide cap analog m7GpppG is that it is incorporated in the reverse orientation in up to 50% of transcripts, resulting in a non-functional cap [1]. m7GpppGpG, as a trinucleotide analog with a specific initiating guanosine, eliminates this reverse incorporation issue. While direct quantification of reverse incorporation for m7GpppGpG is not provided, class-level understanding of trinucleotide cap analog design confirms that the presence of a defined initiating nucleotide prevents reverse orientation [2].

Reverse incorporation
Class-level
Eliminates up to 50% non-functional caps vs. m7GpppG
Trinucleotide design infers elimination of reverse orientation.
Class-level understanding; direct quantification not provided.
reverse incorporation cap orientation T7 RNA polymerase

Optimized Application Scenarios for m7GpppGpG in mRNA Research and Therapeutic Development


Synthesis of mRNA with a Defined 5′-Terminal Guanosine for Structure-Function Studies

m7GpppGpG is the optimal choice for producing mRNA with a specific 5′-terminal guanosine (G) cap 1 structure. This is essential for fundamental research investigating how the identity and methylation status of the first transcribed nucleotide impact translation efficiency, mRNA stability, and cellular recognition. Studies using m7GpppGpG have revealed that 5′-terminal G generally yields lower protein expression compared to A or Am, providing a defined baseline for comparative analyses [1].

Development of mRNA Therapeutics with Reduced Innate Immunogenicity

For therapeutic applications where minimizing unwanted immune activation is critical (e.g., protein replacement therapies, genome editing), m7GpppGpG is preferred over ARCA due to its ability to generate Cap 1 mRNA [1]. Cap 1 structures are recognized as 'self' and avoid triggering RIG-I-mediated immune responses, which are a known issue with Cap 0 mRNA generated by ARCA [2]. This property is particularly important for in vivo applications requiring repeated dosing.

Co-Transcriptional Capping for High-Purity mRNA Production

m7GpppGpG is a valuable reagent for one-step co-transcriptional capping during IVT, achieving an 80% capping efficiency and eliminating the need for post-transcriptional enzymatic capping steps [1]. This simplifies workflow, reduces processing time, and improves overall yield compared to two-step enzymatic capping methods. The defined capping efficiency also enables more accurate quality control and lot-to-lot consistency.

Investigating Cap-Dependent Decapping and mRNA Stability Mechanisms

The significantly lower susceptibility of m7GpppGpG-capped mRNA to hDcp2-mediated decapping (5-fold more resistant than m7GpppApG) makes it a useful tool for studying mRNA decay pathways [1]. Researchers can use m7GpppGpG to generate stable reference transcripts or to investigate the structural determinants of decapping enzyme recognition, aiding in the design of more durable mRNA therapeutics.

Application
Selection Property
Validation Focus
Structure-function studies of 5′-terminal identity
Specific initiating nucleotide context
Translation and stability endpoint comparison
mRNA research with innate immune context
Cap 1 structure generation
RIG-I recognition and cytokine profiling review
High-purity co-transcriptional capping workflow
Capping efficiency
Capped vs. uncapped RNA purity analysis
mRNA stability and decapping pathway studies
Decapping resistance
hDcp2 susceptibility and half-life assays

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